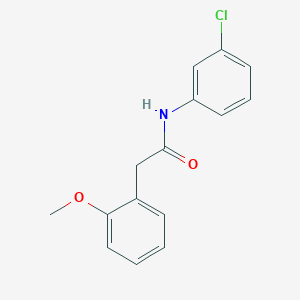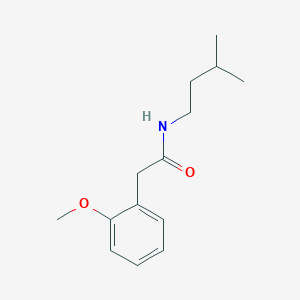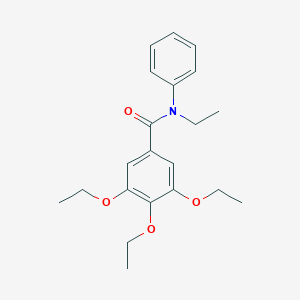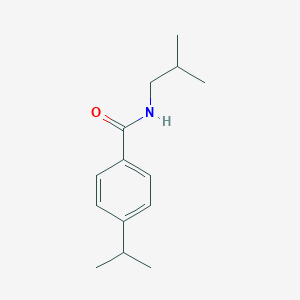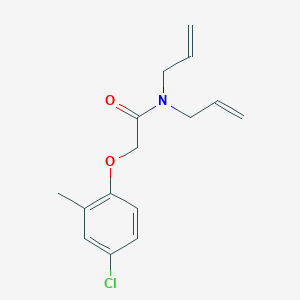![molecular formula C17H13N5OS B261962 6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B261962.png)
6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of triazolo-thiadiazoles, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been reported that the compound can interact with various biological targets such as enzymes, receptors, and ion channels, leading to the modulation of their activity. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied in vitro and in vivo. The compound has been shown to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. The compound has also been reported to have antibacterial activity against various strains of bacteria. In animal studies, the compound has been shown to have low toxicity and good bioavailability.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its diverse biological activities, low toxicity, and good bioavailability. However, the limitations include the complexity of the synthesis method and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the research on 6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the significant directions is to explore its potential as a drug candidate for the treatment of various diseases. Further studies are needed to understand its mechanism of action and optimize its pharmacokinetic properties. The compound can also be used as a building block for the synthesis of new materials with unique properties, which can have potential applications in various fields such as electronics and energy storage.
Méthodes De Synthèse
The synthesis of 6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. One of the common methods involves the reaction of 3-(allyloxy)benzaldehyde with 2-amino-3-cyanopyridine in the presence of sulfur and sodium azide. The resulting compound is then subjected to cyclization with thiosemicarbazide to obtain the final product. The purity and yield of the compound can be improved by using different reaction conditions and purification methods.
Applications De Recherche Scientifique
6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of science. One of the significant applications is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and bacterial infections. The compound has also been studied for its potential use in the field of material science, where it can be used as a building block for the synthesis of new materials with unique properties.
Propriétés
Nom du produit |
6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C17H13N5OS |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
6-(3-prop-2-enoxyphenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13N5OS/c1-2-10-23-13-7-5-6-12(11-13)16-21-22-15(19-20-17(22)24-16)14-8-3-4-9-18-14/h2-9,11H,1,10H2 |
Clé InChI |
FWQGKCUCPHVWKG-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4 |
SMILES canonique |
C=CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



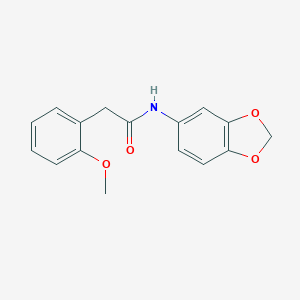

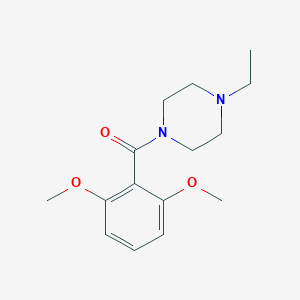

![3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B261884.png)
